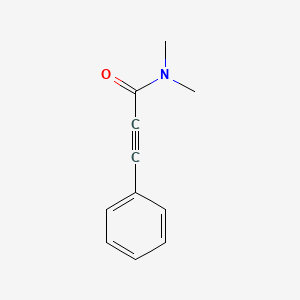

N,N-dimethyl-3-phenylprop-2-ynamide

Description

Structure

3D Structure

Properties

CAS No. |

26218-50-8 |

|---|---|

Molecular Formula |

C11H11NO |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

N,N-dimethyl-3-phenylprop-2-ynamide |

InChI |

InChI=1S/C11H11NO/c1-12(2)11(13)9-8-10-6-4-3-5-7-10/h3-7H,1-2H3 |

InChI Key |

JMXMVKLWRIOQGG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C#CC1=CC=CC=C1 |

solubility |

>26 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Contextualizing N,n Dimethyl 3 Phenylprop 2 Ynamide Within Contemporary Alkynamide Research

Alkynamides, the class of compounds to which N,N-dimethyl-3-phenylprop-2-ynamide belongs, are characterized by the presence of a carbon-carbon triple bond adjacent to an amide nitrogen. This arrangement of atoms confers unique electronic properties and reactivity, making them attractive substrates for a variety of chemical transformations. Contemporary research often focuses on developing new methods for the synthesis of alkynamides and exploring their utility in constructing more complex molecules.

One efficient method for preparing alkynamides involves the reaction of alkyl- or aryl-substituted terminal alkynes with trimethylaluminium (AlMe3) in the presence of a triethylamine (B128534) (Et3N) catalyst, followed by the addition of isocyanates. nih.gov This approach is valued for its use of readily available starting materials and short reaction times. nih.gov The development of such synthetic methods is crucial for making alkynamides, including this compound, more accessible for research and applications.

The reactivity of alkynamides is a major focus of current research. The carbon-carbon triple bond can be activated through various means, including the use of metal catalysts. nih.govfigshare.com For example, gold catalysts are known to interact with alkynes, forming pi-complexes that render the alkyne susceptible to attack by nucleophiles. youtube.com This activation strategy is a cornerstone of modern organic synthesis, enabling the construction of complex molecular frameworks from simpler alkyne precursors.

Significance of Alkynamide Scaffolds As Versatile Building Blocks in Organic Synthesis

The term "scaffold" in organic synthesis refers to a core molecular structure upon which more complex molecules can be built. Alkynamide scaffolds, such as that provided by N,N-dimethyl-3-phenylprop-2-ynamide, are particularly valuable due to the multiple reactive sites they possess. The alkyne can undergo a wide range of reactions, including cycloadditions and catalytic functionalization, while the amide group can also participate in or direct chemical transformations. nih.govfigshare.com

The versatility of alkynamide scaffolds is demonstrated by their use in diversity-oriented synthesis (DOS), a strategy aimed at creating large collections of structurally diverse molecules for biological screening. nih.gov By systematically modifying a central scaffold, chemists can rapidly generate libraries of related compounds. The electrophilic cyclization of alkynes is one powerful technique used in DOS to produce a variety of aromatic and heterocyclic structures. nih.gov

Furthermore, the products derived from alkynamide transformations are often themselves valuable chemical entities. For instance, the reduction of the N-O bond in isoxazolidines, which can be formed from the cycloaddition reactions of alkynes, yields 1,3-aminoalcohols, an important functional group in many biologically active molecules. wikipedia.org

Overview of Key Research Domains Pertaining to N,n Dimethyl 3 Phenylprop 2 Ynamide and Its Analogues

Direct Synthetic Routes to this compound

The direct synthesis of this compound can be achieved through several chemical transformations, primarily involving the formation of an amide bond.

Amidation Reactions Involving Propiolic Acid Derivatives

A primary and straightforward method for the synthesis of this compound involves the amidation of 3-phenylpropiolic acid derivatives. This two-step process typically begins with the conversion of 3-phenylpropiolic acid to its more reactive acid chloride, 3-phenylprop-2-ynoyl chloride. This is commonly accomplished by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The subsequent reaction of the resulting acid chloride with dimethylamine, in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct, affords the desired this compound.

A similar approach involves the use of coupling reagents to facilitate the direct amidation of 3-phenylpropiolic acid with dimethylamine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can activate the carboxylic acid, enabling its reaction with the amine to form the corresponding ynamide.

Cross-Coupling Strategies for this compound Formation

Cross-coupling reactions represent another powerful strategy for the construction of the C-N bond in ynamides. While specific examples detailing the synthesis of this compound via this method are not extensively documented, general palladium- and copper-catalyzed cross-coupling reactions of aryl halides with amides are well-established. In a hypothetical application to the target molecule, a palladium-catalyzed coupling of an N,N-dimethylcarbamoyl halide with a phenylacetylene (B144264) derivative could potentially yield this compound. The success of such a reaction would depend on the careful optimization of catalysts, ligands, and reaction conditions.

General Synthetic Strategies for Alkynamide Derivatives

The synthesis of the broader class of alkynamide derivatives, including ynamides, is dominated by transition metal-catalyzed reactions that facilitate the formation of the crucial carbon-nitrogen bond.

Transition Metal-Catalyzed C-N Bond Formation Reactions

Transition metals, particularly copper and palladium, play a pivotal role in modern synthetic methods for alkynamides. These catalysts enable the coupling of a variety of nitrogen-containing nucleophiles with alkyne-based electrophiles or vice versa.

Copper catalysis is a cornerstone of ynamide synthesis. The first successful copper-catalyzed ynamide formation was reported in 2003, providing a direct and atom-economical route. inomar.edu.vn These reactions often involve the coupling of an amide, carbamate, or other nitrogen nucleophile with an alkynyl halide (bromide or iodide). inomar.edu.vn A general method involves the use of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) cyanide (CuCN), in the presence of a ligand, frequently a diamine like N,N'-dimethylethylenediamine (DMEDA). The reaction is typically carried out in a suitable solvent such as toluene (B28343) or dioxane with a base like potassium phosphate (B84403) (K₃PO₄) to facilitate the coupling. inomar.edu.vn

Another significant copper-catalyzed approach is the aerobic oxidative amidation of terminal alkynes. This method allows for the direct coupling of a terminal alkyne with an amide in the presence of a copper catalyst and an oxidant, typically oxygen from the air. inomar.edu.vn This strategy avoids the pre-functionalization of the alkyne, making it a more atom-economical process.

The scope of copper-catalyzed ynamide synthesis is broad, accommodating a wide range of amides, including oxazolidinones and lactams, and various alkynyl bromides. inomar.edu.vn However, simple secondary amides can sometimes be challenging substrates in these coupling reactions. ulb.ac.be

Below is a table summarizing representative copper-catalyzed ynamide syntheses:

| Amine Derivative | Alkyne | Catalyst System | Base | Solvent | Yield (%) |

| Oxazolidinone | Phenylacetylene | CuI / DMEDA | K₃PO₄ | Toluene | Good to Excellent inomar.edu.vn |

| Lactam | Alkynyl Bromide | CuCN / DMEDA | K₃PO₄ | Toluene | Good to Excellent inomar.edu.vn |

| Amide | Alkynyl Bromide | Stoichiometric CuI | - | THF | Good to Excellent inomar.edu.vn |

| Nitrogen Nucleophile | 1,1-Dibromo-1-alkene | CuI / DMEDA | Cs₂CO₃ | Dioxane/DMF | Fair to Good ulb.ac.be |

| Sulfoximine | 1,1-Dibromo-1-alkene | CuI / 1,10-Phenanthroline (B135089) | Cs₂CO₃ | THF | Fair to Good ulb.ac.be |

Palladium-catalyzed reactions have also emerged as powerful tools for the synthesis of ynamides and other alkynamide derivatives. These methods often involve the cross-coupling of N-substituted halo-azaindoles with amides, amines, and other nitrogen nucleophiles. The catalyst system typically consists of a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in combination with a suitable ligand, for instance, a bulky phosphine (B1218219) ligand like Xantphos. A base, such as cesium carbonate (Cs₂CO₃), is also required.

Palladium-catalyzed carbonylative syntheses provide another route to alkynamides. For instance, the palladium iodide (PdI₂) catalyzed oxidative monoaminocarbonylation of terminal alkynes with secondary amines can produce ynamides. This reaction proceeds under a carbon monoxide atmosphere with an oxidant.

Furthermore, palladium catalysis is instrumental in the synthesis of various heterocyclic compounds derived from ynamides, highlighting the synthetic utility of these building blocks.

A summary of representative palladium-catalyzed reactions for C-N bond formation is presented below:

| Substrate 1 | Substrate 2 | Catalyst System | Base | Solvent | Product Type |

| N-substituted 4-bromo-7-azaindole | Amide/Amine | Pd(OAc)₂ or Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | N-Aryl/N-Heteroaryl Amide |

| Terminal Alkyne | Secondary Amine | PdI₂ / KI | - | - | 2-Ynamide |

Base-Mediated Synthetic Pathways

The synthesis of alkynamides, including this compound, can be effectively achieved through various base-mediated reactions. These methods are often advantageous due to their operational simplicity and the use of readily available and inexpensive reagents.

One common strategy involves the dehydrohalogenation of haloenamides. nih.gov Another prominent base-mediated approach is the isomerization of propargyl amides. nih.gov However, direct N-alkynylation of amine derivatives remains the most attractive and widely explored route. nih.gov

In many procedures, a base is crucial for activating either the amine or the alkyne component, facilitating the formation of the critical C-N bond. nih.gov For instance, bases can facilitate the attack of nitrogen nucleophiles on the unsaturated carbon of the alkyne by activating the triple bond. nih.gov Inorganic bases like hydroxides, phosphates, and carbonates, as well as various organic bases, have proven effective in promoting hydroamination reactions of alkynes. nih.gov

A practical, one-pot method for synthesizing aryl ynamides involves the metal-free, base-mediated C-N cleavage of tertiary amines. mdpi.com This approach offers an environmentally benign alternative to traditional methods that often generate significant waste. mdpi.com For example, the reaction of aryl propiolic acids with tertiary amines in the presence of a base can afford the corresponding ynamides in good yields. mdpi.com

Another notable base-mediated synthesis involves the reaction of activated amides, such as N-benzoylsaccharins, with various nucleophiles. organic-chemistry.org Using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base, these reactions can proceed under mild, room-temperature conditions. organic-chemistry.org While this specific example leads to anhydrides through C-N bond cleavage, it highlights the utility of base mediation in activating amide functionalities for further transformation. organic-chemistry.org

The table below summarizes representative examples of base-mediated synthesis of related N,N-dialkyl-3-phenylpropiolamides, showcasing the versatility of this approach.

| Product | Yield |

| N,N-Dihexyl-3-phenylpropiolamide | 94% |

| 3-(2-Chlorophenyl)-N,N-diethylpropiolamide | 87% |

| N,N-Dioctyl-3-phenylpropiolamide | 80% |

| N-Isopropyl-N-methyl-3-phenylpropiolamide | 23% |

| Data sourced from a study on the one-pot synthesis of aryl ynamides. mdpi.com |

Reaction Condition Optimization and Catalyst System Development in Alkynamide Synthesis

The optimization of reaction conditions and the development of efficient catalyst systems are paramount for the successful synthesis of alkynamides, including this compound. Research in this area focuses on improving yields, reducing reaction times, and enhancing the substrate scope and functional group tolerance.

Copper-based catalysts are among the most extensively studied and utilized for ynamide synthesis. nih.govorgsyn.org A significant breakthrough was the application of a copper catalyst system, originally developed for the arylation and vinylation of amides, to the alkynylation of amides and related compounds. nih.gov The choice of ligand is often critical to the success of these copper-catalyzed reactions. For instance, ligands such as N,N'-dimethylethylenediamine (DMEDA) and 1,10-phenanthroline have been shown to be effective in promoting the coupling of nitrogen nucleophiles with alkyne sources. orgsyn.org

One established protocol involves the copper-catalyzed cross-coupling of 1,1-dibromo-1-alkenes with nitrogen nucleophiles. orgsyn.org The optimization of this reaction identified a system using copper(I) iodide (CuI) as the catalyst, DMEDA as the ligand, and cesium carbonate as the base. orgsyn.org The reaction temperature is also a crucial parameter, with typical temperatures ranging from 60-95 °C. nih.govorgsyn.org

Hsung and co-workers developed a "second-generation" protocol that proved reliable for a range of ynamide syntheses. nih.gov Concurrently, other methods emerged where the copper derivative of the amide substrate is pre-formed before the addition of the alkynyl halide. nih.gov More recently, a procedure developed by Tam and colleagues involves the use of catalytic CuI and 1,10-phenanthroline with the slow addition of a base like potassium bis(trimethylsilyl)amide (KHMDS) to a heated solution of the reactants. nih.gov

The table below illustrates the optimization of a copper-catalyzed hydroboration of a phenyl-substituted N-sulfonyl ynamide, highlighting the influence of the catalyst, base, and temperature on the reaction yield. researchgate.net

| Entry | Catalyst (mol%) | Base (equiv) | Temperature (°C) | Yield (%) |

| 1 | CuCl (10) | t-BuOK (1.2) | 70 | 65 |

| 2 | Cu(OTf)₂ (10) | t-BuOK (1.2) | 70 | 70 |

| 3 | Cu(OAc)₂ (10) | t-BuOK (1.2) | 70 | 72 |

| 4 | CuCl (10) | NaOt-Bu (1.2) | 70 | 60 |

| 5 | CuCl (10) | K₂CO₃ (1.2) | 70 | 45 |

| 6 | CuCl (10) | t-BuOK (1.2) | 80 | 58 |

| 7 | CuCl (10) | t-BuOK (1.2) | 100 | 55 |

| This data is adapted from a study on the radical trans-selective hydroboration of ynamides. researchgate.net |

Beyond copper, other catalytic systems are also being explored. For example, photoredox catalysis has emerged as a novel method for the hydroamination of ynamides, offering a metal-free alternative. iu.edu This approach utilizes an organic acridinium (B8443388) catalyst and blue LED light to generate a reactive ynamide radical cation, which then reacts with nitrogen nucleophiles. iu.edu

The prevention of side reactions, such as the homocoupling of alkynes, is another critical aspect of catalyst system development. In some copper-catalyzed cross-coupling reactions, the addition of a reducing agent like hydroxylamine (B1172632) hydrochloride is crucial to reduce any copper(II) species that could promote unwanted side products. nih.gov

Electronic Structure and Reactivity Principles

The chemical behavior of this compound is fundamentally governed by the electronic interplay between the nitrogen lone pair, the carbonyl group, and the carbon-carbon triple bond. This arrangement imparts a distinct polarization to the molecule, dictating its reactivity towards a wide array of reagents.

Understanding α-Carbon Electrophilicity and β-Carbon Nucleophilicity in Alkynamides

The defining feature of the electronic structure of ynamides, including this compound, is the push-pull effect of the substituents on the alkyne. The nitrogen atom, by donating its lone pair of electrons into the π-system of the alkyne, increases the electron density at the β-carbon (the carbon atom further from the amide group). Conversely, the electron-withdrawing nature of the amide carbonyl group reduces the electron density at the α-carbon (the carbon atom adjacent to the amide group).

This polarization results in a significant dipole moment across the C≡C bond, rendering the α-carbon electrophilic and the β-carbon nucleophilic . This inherent electronic bias is a cornerstone for understanding the regioselectivity of addition reactions to this compound. Electrophiles will preferentially attack the electron-rich β-carbon, while nucleophiles will target the electron-deficient α-carbon.

Elucidation of Keteniminium Ion Intermediates in Alkynamide Transformations

A key reactive intermediate in many transformations of this compound is the keteniminium ion . This species is typically generated upon the reaction of the ynamide with an electrophile, such as a proton from a Brønsted acid or a Lewis acid. The electrophile adds to the nucleophilic β-carbon, leading to the formation of a highly electrophilic keteniminium ion.

These intermediates are transient but play a pivotal role in a variety of subsequent reactions. Their high electrophilicity makes them susceptible to attack by a wide range of nucleophiles at the α-carbon. The formation of the keteniminium ion is a critical step that activates the ynamide for further functionalization and is central to many of the addition reactions discussed below. Computational studies on related ynamide systems have provided valuable insights into the energetics and geometries of these reactive intermediates.

Addition Reactions Across the Alkynyl Moiety

The polarized nature of the triple bond in this compound facilitates a variety of addition reactions. The mechanisms, regioselectivity, and stereoselectivity of these transformations are direct consequences of the electronic principles and intermediate species discussed above.

Mechanisms and Stereoselectivity of Hydrohalogenation Reactions

The hydrohalogenation of this compound with hydrogen halides (HX) is expected to proceed through the formation of a keteniminium ion intermediate. Protonation of the β-carbon by the acid initiates the reaction, generating a keteniminium ion and a halide anion. Subsequent attack of the halide anion on the electrophilic α-carbon yields the final halo-enamide product. The regioselectivity of this reaction is typically high, with the halogen adding to the α-position due to the inherent polarization of the ynamide.

The stereoselectivity of the addition (syn or anti) can be influenced by the reaction conditions and the nature of the halide. While a concerted anti-addition is possible, the stepwise mechanism involving a discrete keteniminium ion intermediate often allows for rotation around the C-N bond, potentially leading to a mixture of stereoisomers. However, specific catalyst systems or reaction conditions can favor one stereoisomer over the other.

Pathways for Hydrocarboxylation and Hydroamination

Hydrocarboxylation , the addition of a carboxylic acid and a hydrogen atom across the triple bond, can be achieved with this compound, often catalyzed by transition metals. In the presence of carbon dioxide and a suitable catalyst system, carboxylation can occur. The regioselectivity of this process can be controlled, leading to either α- or β-carboxylated products depending on the catalyst and reaction conditions. For instance, nickel-catalyzed hydrocarboxylation of ynamides with CO2 and water has been shown to yield α-amino-α,β-unsaturated esters with high regioselectivity.

Hydroamination , the addition of an N-H bond across the alkyne, provides a direct route to enamines and related structures. This transformation can be catalyzed by various metals, including gold, nickel, and copper. The mechanism often involves coordination of the catalyst to the alkyne, followed by nucleophilic attack of the amine. The regioselectivity is typically governed by the electronic bias of the ynamide, leading to the formation of 1,1-diaminoalkenes or enamines, depending on the amine substrate and the catalyst employed.

Regioselective Hydrosilylation and Hydroboration Processes

Hydrosilylation , the addition of a silicon hydride (Si-H) across the triple bond, is a powerful method for the synthesis of vinylsilanes. For this compound, this reaction can be catalyzed by various transition metal complexes, including those of rhodium and platinum. The regioselectivity is a key aspect, with the silyl (B83357) group generally adding to the β-position to yield β-silyl enamides. The stereoselectivity can often be controlled by the choice of catalyst and ligands, allowing for the synthesis of either the (E) or (Z) isomer.

Studies on Other Heteroatom Additions to the Alkyne

The polarized nature of the ynamide alkyne in this compound facilitates the addition of a variety of heteroatom nucleophiles. Research into related ynamide systems has established general reactivity patterns that are applicable to this substrate. For instance, transition metal catalysis, particularly with gold and copper, has been shown to enable the addition of nitrogen and sulfur nucleophiles to the ynamide triple bond.

Gold-catalyzed double hydroamination of symmetrically substituted 1,3-butadiynamides with anilines proceeds at room temperature to produce 2,5-diamido-N-arylpyrroles. nih.gov Similarly, copper catalysis in the presence of a zinc additive has been effective for synthesizing pyrroles from 1,3-butadiynamides and primary aliphatic amines or anilines. nih.gov The addition of thiols to 1,3-butadiynamides can also be achieved, leading to the formation of 2-amidothiophenes, although solvent choice is critical to avoid side reactions like the addition of ethanol (B145695) across the triple bond. nih.gov These studies highlight the capacity of the ynamide moiety to undergo heteroatom addition, a pathway that provides access to various substituted heterocycles.

| Catalyst System | Nucleophile | Ynamide Substrate | Product Type | Ref |

| Gold (e.g., Echavarren's catalyst) | Anilines | 1,3-Butadiynamides | 2,5-Diamidopyrroles | nih.gov |

| Copper/Zinc | Primary Aliphatic Amines, Anilines | 1,3-Butadiynamides | 2,5-Diamidopyrroles | nih.gov |

| Base (e.g., NaH) | Thiols | 1,3-Butadiynamides | 2-Amidothiophenes | nih.gov |

Cyclization and Cycloaddition Reactivity

This compound and its derivatives are versatile substrates for a range of cyclization and cycloaddition reactions, leveraging the high reactivity of the electron-rich alkyne. These transformations, often mediated by transition metals like gold, provide powerful methods for constructing complex carbocyclic and heterocyclic scaffolds.

Gold(I) catalysts are particularly effective in activating the alkyne of ynamides, rendering it susceptible to attack by various tethered nucleophiles. This activation initiates cascade reactions that can lead to significant increases in molecular complexity from simple acyclic precursors.

Gold-catalyzed formal dehydro-Diels–Alder (DDA) reactions of ynamide derivatives provide an efficient route to N-containing aromatic heterocycles. researchgate.net In a study involving enynamide derivatives, a dual gold catalysis mechanism was proposed. This process is thought to proceed in three stages: the formation of a σ,π-digold complex from a terminal alkyne, followed by cyclization to yield a gem-diaurated aryl complex, and finally, catalyst transfer to release the product and regenerate the active catalyst. researchgate.net Experimental and computational studies have supported this dual gold catalysis mechanism, where a gold acetylide moiety adds to an aurated keteniminium intermediate. researchgate.net The nature of the cyclization event, whether concerted or stepwise, appears to depend on the substitution pattern of the ynamide. researchgate.net This methodology serves as a valuable alternative to traditional thermal DDA reactions. researchgate.net

| Catalyst | Reactant Type | Proposed Key Intermediate | Product Type | Ref |

| (RuPhos)AuNTf₂ | Ene-Ynamide with terminal alkyne | gem-Diaurated aryl complex | N-containing aromatic heterocycles | researchgate.net |

Ynamides can undergo gold-catalyzed intramolecular cyclizations that involve significant skeletal rearrangements to form carbocyclic products. A notable example is the intramolecular hydroalkylation of ynamides to produce 2-amino-indenes. nih.gov Mechanistic studies, combining experimental and computational approaches, indicate that this process is initiated by the formation of a highly reactive gold-keteniminium ion. This intermediate facilitates a nih.govrsc.org-hydride shift from a benzylic position, which has been identified as the rate-determining step of the reaction. nih.gov The subsequent cyclization event proceeds with a lower energy barrier to afford the indene (B144670) product. The efficiency of this transformation is highly dependent on the gold catalyst used, with N-Heterocyclic carbene (NHC)–gold complexes like IPrAuNTf₂ showing superior activity compared to phosphine-ligated gold catalysts. nih.gov

| Catalyst | Ynamide Substrate | Key Mechanistic Step | Product Scaffold | Ref |

| IPrAuNTf₂ | N-(1,1-diphenylprop-2-ynyl)methanesulfonamide derivative | nih.govrsc.org-Hydride Shift | 2-Amino-indene | nih.gov |

| Ph₃PAuNTf₂ | N-(1,1-diphenylprop-2-ynyl)methanesulfonamide derivative | nih.govrsc.org-Hydride Shift | 2-Amino-indene | nih.gov |

The electron-rich alkyne of this compound is an excellent dipolarophile for [3+2] cycloaddition reactions with various 1,3-dipoles. These reactions are a cornerstone of heterocyclic synthesis, providing direct access to five-membered rings.

The reaction between a nitrone (acting as a 1,3-dipole) and an alkyne generates an isoxazoline. wikipedia.org The regioselectivity of this concerted, pericyclic process is governed by frontier molecular orbital interactions. wikipedia.org For electron-rich alkynes like ynamides, the dominant interaction is typically between the HOMO of the alkyne and the LUMO of the nitrone. Catalytic asymmetric versions of this reaction have been developed; for instance, a cationic chiral Palladium(II) complex with a bulky ligand was used for the highly enantioselective [3+2] cycloaddition of nitrones to ynones. nih.gov

Azides also serve as competent 1,3-dipoles in cycloadditions with ynamides. The classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) and related metal-catalyzed reactions provide reliable routes to triazoles. For example, the intermolecular [3+2] cycloaddition of azides with 1,3-butadiynamides yields 4-alkynyl triazoles. nih.gov DFT studies on the cycloaddition of azides to C=N double bonds suggest that such reactions are feasible, although they may require thermal or photochemical activation. nih.gov

| Dipole | Dipolarophile | Catalyst/Conditions | Product | Ref |

| Nitrone | Alkyne/Ynone | Thermal or Lewis Acid (e.g., Pd(II)) | Isoxazoline/Isoxazolidine | wikipedia.org, nih.gov |

| Azide (B81097) | 1,3-Butadiynamide | Not specified | 4-Alkynyl triazole | nih.gov |

| Aminide (N-acyl nitrene equivalent) | 1,3-Butadiynamide | Dichloro(pyridine-2-carboxylato)gold(III) | 5-Alkynyloxazole | nih.gov |

The activation of the ynamide moiety in this compound derivatives by a gold catalyst can trigger intramolecular cyclizations initiated by a tethered nucleophile. These cascade reactions are powerful tools for the rapid construction of polycyclic N-heterocycles.

One such pathway involves the gold-catalyzed cascade cyclization of N-propargyl ynamides. rsc.org This reaction proceeds through an unusual regioselective cyclization on the β-carbon of the ynamide, presumably involving a vinyl cation intermediate, to give functionalized indeno[1,2-c]pyrroles. rsc.org

Another example is the gold-catalyzed cyclization of yne-tethered ynamides. In the presence of a Brønsted acid co-catalyst, the ynamide can form a transient ketene (B1206846) N,O-acetal. An intramolecular 6-endo-dig cyclization of this intermediate with a gold-activated alkyne motif can produce dihydropyridinones and other fused N-heterocycles. rsc.org DFT calculations have been used to support the proposed mechanisms in related gold-catalyzed cascade reactions of 1,3-butadiynamides, which proceed through intermediates like gold keteniminium species that undergo intramolecular arylation. nih.gov

Oxidative Cyclization Cascade Mechanisms

Oxidative cyclization reactions involving ynamides like this compound are powerful methods for constructing complex heterocyclic scaffolds. These reactions often proceed through cascade mechanisms initiated by an external oxidant and catalyzed by transition metals such as silver(I) or gold(I). researchgate.netnih.gov

A general pathway can be initiated by the oxidation of the ynamide's alkyne functionality. For instance, in reactions catalyzed by Ag(I) with an N-oxide as the oxidant, a cascade can be triggered by an oxygen transfer from the N-oxide to the silver-activated alkyne. researchgate.net This step forms a reactive α-oxo carbene intermediate. In substrates containing other reactive groups, this intermediate can undergo subsequent transformations. For example, in 1,4-diynamide-3-ols, the cascade continues with a 1,2-alkyne migration, followed by an intramolecular cyclization to yield highly substituted furan-4-carboxamides. nih.govacs.org The chemoselectivity of these cyclizations can be finely tuned; the choice of catalyst and the substrate's functional groups dictate the final product structure. nih.govacs.org While enamides are known to undergo oxidative cyclization to form 2-pyridones, ynamides offer a distinct reactivity profile for building different heterocyclic systems. rsc.org

Rearrangement Reactions

The structural framework of this compound is susceptible to various rearrangement reactions, a testament to the versatility of the ynamide functional group. These transformations allow for significant molecular reorganization to produce structurally diverse products.

Investigation of Alkyne-Azide Rearrangements

The reaction between ynamides and azides presents a fascinating case of divergent reactivity. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-known pathway to triazoles, the reactivity of this compound with azides can be steered towards complex rearrangements under different conditions.

Research has demonstrated that using a Brønsted acid promoter like triflic acid, instead of a copper catalyst, completely changes the reaction's course. This acid-promoted methodology leads to a divergent synthesis of either β-enaminoamides or oxazolidine-2,4-diones. The outcome is selectively controlled by the structure of the azide reactant. This divergent behavior stems from the initial protonation of the ynamide, which generates a highly reactive keteniminium intermediate. The subsequent reaction pathway is dictated by the nature of the azide. Mechanistic experiments and computational analyses have been crucial in delineating these distinct pathways.

| Azide Type | Promoter | Product |

| Diphenylphosphoryl azide (DPPA) | Triflic Acid (TfOH) | β-Enaminoamide (Hydrative Dimerization Product) |

| Alkyl or Aryl Azides | Triflic Acid (TfOH) | Oxazolidine-2,4-dione (Rearrangement Product) |

This table illustrates the divergent outcomes based on the azide used in the reaction with an ynamide under Brønsted acid promotion.

Furthermore, ynamides can participate in copper-catalyzed rearrangements involving azide-ynamides and selenium ylides, showcasing the multiple avenues for reactivity. researchgate.net

Characterization of Electrocyclic and Sigmatropic Rearrangements in Alkynamides

Pericyclic reactions, including electrocyclic and sigmatropic rearrangements, represent a key class of transformations for ynamides. uniurb.it These reactions, which proceed through cyclic transition states, are governed by orbital symmetry rules. imperial.ac.uk

Sigmatropic Rearrangements: These are unimolecular processes involving the migration of a σ-bond across a π-system. uniurb.it The nih.govresearchgate.net- and researchgate.netresearchgate.net-sigmatropic rearrangements are particularly relevant. For example, ynamides derived from propargyl alcohols can undergo a nih.govresearchgate.net-sigmatropic rearrangement when treated with chlorophosphites to yield α-amino allenephosphonates. nih.gov Similarly, catalyst-dependent researchgate.netresearchgate.net-sigmatropic rearrangements of sulfoxide-ynamides have been developed to synthesize chiral medium-sized N,S-heterocycles, often with excellent transfer of chirality. researchgate.net Theoretical calculations have been employed to understand the catalyst's role in controlling the stereospecificity of these rearrangements. researchgate.net

Electrocyclic Reactions: These reactions involve the formation or breaking of a ring at the ends of a conjugated π-system. uniurb.it A notable example involves a Brønsted acid-promoted cyclization of certain ynesulfonamides. The mechanism proceeds through the formation of a keteniminium ion, which then undergoes a nih.govacs.org-hydride shift (a type of sigmatropic rearrangement). This is followed by a 4π conrotatory electrocyclization, consistent with the Nazarov cyclization, to form a carbocation that ultimately leads to complex tetracyclic products. nih.gov

Exploration of Radical Reaction Pathways

While ionic reactions of ynamides are well-established, their participation in radical reactions is a growing field of study that offers complementary synthetic strategies. nih.gov The electron-rich nature of the alkyne in this compound makes it a suitable partner in radical addition and cyclization reactions.

Radical reactions can be initiated in several ways, including the use of traditional radical initiators or, more recently, through photoredox catalysis. The regioselectivity of radical attack is a key aspect of these transformations. Generally, radical addition occurs at the β-carbon of the ynamide, which is the more electron-rich position, to generate a stabilized vinyl radical intermediate. nih.gov

This intermediate can then be trapped or participate in subsequent steps. A prominent example is the radical cascade reaction, where the initial radical addition is followed by one or more intramolecular cyclizations. researchgate.net For instance, a radical-initiated cascade involving ene-ynamides can lead to the formation of complex nih.govacs.org-annulated indoles through a sequence of intermolecular radical addition, intramolecular cyclization, and rearrangement steps. acs.org Similarly, photoinduced oxidative cyclopropanation of ene-ynamides can proceed through a cationic vinyl radical intermediate to form 3-azabicycles. rsc.org

Computational Chemistry in Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the complex reaction mechanisms of ynamides. It provides detailed insights into reaction pathways, the structures of transient species, and the origins of selectivity that are often difficult to obtain through experimental means alone. mdpi.comjiaolei.group

Density Functional Theory (DFT) Analysis of Transition States and Intermediates

DFT calculations allow for the mapping of potential energy surfaces for a given reaction. By calculating the relative free energies of reactants, intermediates, transition states, and products, chemists can construct a detailed reaction energy profile. This profile helps to identify the most likely mechanistic pathway by pinpointing the rate-determining step—the transition state with the highest energy barrier. rsc.orgrsc.org

For instance, in the study of cycloaddition reactions, DFT can elucidate whether a reaction proceeds through a concerted or a stepwise mechanism. mdpi.com It can also rationalize observed regioselectivity, as seen in the reaction of ynamides with azides, by comparing the activation barriers for the formation of different regioisomers. mdpi.com

In the context of rearrangement reactions, DFT has been used to clarify the origins of stereospecificity in catalyst-dependent researchgate.netresearchgate.net-sigmatropic rearrangements of sulfoxide-ynamides. researchgate.net Calculations can model the transition state structures for different stereochemical outcomes, and the energy differences between them explain the experimentally observed product distribution. Furthermore, analysis of geometric parameters, such as bond lengths and angles in calculated transition state structures, provides a static picture of the bond-forming and bond-breaking processes.

| Species | Description | Relative Free Energy (kcal/mol) (Example Data) |

| Reactants | Starting Materials | 0.0 |

| Intermediate 1 | Initial complex formation | -5.2 |

| Transition State 1 (TS1) | Energy barrier to first step | +15.8 |

| Intermediate 2 | Product of first step | -10.1 |

| Transition State 2 (TS2) | Rate-determining step | +21.3 |

| Product | Final Compound | -25.6 |

This table provides an illustrative example of data obtained from DFT calculations for a hypothetical reaction pathway, showing the relative free energies of key stationary points on the potential energy surface.

By combining experimental observations with the detailed energetic and structural data from DFT, a comprehensive and robust understanding of the reactivity of this compound can be achieved.

Reaction Force and Reaction Electronic Flux (REF) Analysis

A deeper understanding of the chemical transformations involving this compound can be achieved through the analysis of the reaction force and the reaction electronic flux (REF). While direct studies employing these specific analyses on this compound are not extensively documented in the current literature, the principles of these methods, as applied to analogous organic reactions, provide a robust framework for its mechanistic interpretation.

The reaction force, a concept derived from density functional theory (DFT), describes the negative derivative of the potential energy along the reaction coordinate. It allows for the partitioning of a reaction profile into distinct regions corresponding to structural rearrangements of the reactants, the transition state, and the formation of products. This analysis helps to identify the critical points along the reaction pathway where the most significant electronic and geometric changes occur.

The Reaction Electronic Flux (REF) is a powerful tool for understanding the electronic events of a reaction, such as bond formation and breaking. nih.gov It quantifies the net flow of electron density along the reaction coordinate. Peaks in the REF profile signify regions of intense electronic activity, corresponding to the primary chemical transformations.

In a hypothetical reaction of this compound, such as a cycloaddition, REF analysis would pinpoint the exact moments of nucleophilic or electrophilic attack and the concerted or stepwise nature of bond formation. For instance, in a gold-catalyzed reaction, the analysis could distinguish between the initial activation of the ynamide by the catalyst and the subsequent bond-forming events with a reaction partner. rsc.org

To illustrate the type of data obtained from such an analysis, the following table presents hypothetical key parameters from a Reaction Force and REF analysis for a representative cycloaddition reaction of an ynamide.

| Reaction Coordinate Region | Associated Chemical Events | Reaction Force (a.u.) | Reaction Electronic Flux (a.u.) |

|---|---|---|---|

| Reactant Approach | Initial interaction and orientation of reactants | -0.05 | 0.01 |

| Transition State Region | Partial bond formation/breaking | 0.00 | 0.85 |

| Product Formation | Completion of bond formation and structural relaxation | 0.12 | 0.02 |

This table is illustrative and based on general principles of Reaction Force and REF analysis, as direct data for this compound is not available.

Conformational Analysis and Prediction of Stereochemical Outcomes

The stereochemical outcome of reactions involving this compound is intricately linked to its conformational preferences. The molecule possesses several rotatable bonds, primarily the C-N amide bond and the C-C single bonds, which give rise to various conformers with different energies. The relative populations of these conformers can significantly influence the facial selectivity of an incoming reagent, thereby determining the stereochemistry of the product.

The prediction of stereochemical outcomes relies on identifying the lowest energy pathway from the most stable ground state conformer to the product. For example, in a diastereoselective reaction, the approach of a chiral reagent to the two faces of the ynamide's alkyne can be modeled for different starting conformers. The transition state energies for these competing pathways are then compared; the pathway with the lower activation energy will be the dominant one, leading to the major diastereomer.

Below is an illustrative data table summarizing the results of a hypothetical conformational analysis for this compound.

| Conformer | Key Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Predicted Reaction Pathway |

|---|---|---|---|

| trans-syn-periplanar | 180° | 0.00 | Favored for attack from the less hindered face |

| cis-syn-periplanar | 0° | 2.5 | Minor pathway due to higher ground state energy |

| trans-anti-periplanar | -90° | 1.2 | Potentially leads to a different diastereomer |

The interplay between the conformational landscape of this compound and the electronic demands of the reaction is a key area of research for predicting and controlling the stereoselectivity of its transformations. nih.gov

Advanced Synthetic Applications of N,n Dimethyl 3 Phenylprop 2 Ynamide and Its Derivatives

Role as Building Blocks for Complex Heterocyclic Structures

The inherent reactivity of ynamides makes them ideal precursors for a variety of cyclization reactions, providing access to heterocyclic scaffolds that are prevalent in pharmaceuticals and biologically active compounds. kit.edunih.gov Their ability to react with both electrophiles and nucleophiles under various catalytic conditions has led to the development of robust methods for synthesizing nitrogen- and oxygen-containing heterocycles.

Ynamides are powerful synthons for constructing nitrogen-containing heterocycles through cyclization strategies. researchgate.netorganic-chemistry.org These methods often involve intramolecular reactions where the ynamide acts as an electrophilic or nucleophilic partner.

Indoles: Silver-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamides has been developed to produce the spiro[indole-3,4'-piperidine] (B97032) scaffold. researchgate.net This transformation proceeds with high diastereoselectivity, providing access to complex indole (B1671886) alkaloids. DFT calculations have suggested that non-covalent cation-π-π interactions between the substrate and the catalyst complex stabilize the key spiroindoleninium intermediate, directing the stereochemical outcome. researchgate.net

Quinolines: A tandem strategy combining ynamide-based benzannulation with ring-closing metathesis (RCM) offers an efficient route to highly substituted dihydroquinolines. nih.gov In this approach, the reaction of a cyclobutenone with an ynamide generates a substituted aniline (B41778) derivative, which is then subjected to RCM to form the heterocyclic ring. nih.gov Furthermore, Brønsted acid-promoted arene-ynamide cyclization has been successfully applied to the synthesis of marinoquinolines A and C, demonstrating the utility of ynamides in constructing fused quinoline (B57606) systems. researchgate.net

Benzo[b]carbazoles: While direct synthesis from N,N-dimethyl-3-phenylprop-2-ynamide is a specialized area, related strategies highlight the potential for constructing complex fused N-heterocycles. For instance, methods for synthesizing dibenzo[b,h] kit.edunih.govnaphthyridines, which are structurally related to carbazole (B46965) systems, have been developed, indicating the broader applicability of annulation strategies in this field. researchgate.net

| Heterocycle Class | Synthetic Strategy | Key Reagents/Catalysts | Significance | Reference |

|---|---|---|---|---|

| Spiro[indole-3,4'-piperidine] | Chelation-controlled cycloisomerization | Ag(I)/PPh₃ | Diastereoselective synthesis of complex indole alkaloid scaffolds. | researchgate.net |

| Dihydroquinolines | Tandem benzannulation/ring-closing metathesis | Cyclobutenones, Grubbs catalyst | Access to highly substituted benzofused nitrogen heterocycles. | nih.gov |

| Marinoquinolines | Brønsted acid-promoted arene-ynamide cyclization | Brønsted acid (e.g., TfOH) | Facile access to marine natural products. | researchgate.net |

The construction of oxygen-containing heterocycles using ynamides often leverages the electrophilicity of the alkyne. nih.gov These reactions can involve intramolecular cyclization of an oxygen nucleophile onto the ynamide triple bond or cycloaddition reactions.

Oxazolidinones: While often used as nitrogen nucleophiles in the synthesis of ynamides, oxazolidinones themselves can be part of more complex structures assembled from ynamide precursors. orgsyn.org For example, copper-catalyzed multicomponent reactions can lead to the formation of spirooxazolidines, which are valuable building blocks for diverse saturated heterocycles. mdpi.com

Pyranones: The biosynthesis of pyranonaphthoquinone natural products like actinorhodin (B73869) and granaticin involves the formation of a pyranone ring. nih.gov Synthetic strategies toward pyranones can mimic these pathways. Michael addition-lactonization cascades are a known route to pyranone structures. nih.gov Gold-catalyzed hydrative cyclizations of N-propargyl ynamides have also been shown to produce 3,6-dihydropyridin-2(1H)-ones, which are nitrogen analogs of pyranones, highlighting the potential for similar oxygen-based cyclizations. nih.gov

| Heterocycle Class | Synthetic Strategy | Key Reagents/Catalysts | Significance | Reference |

|---|---|---|---|---|

| Spirooxazolidines | Cu-catalyzed four-component reaction | CuBr₂/TFA | Atom-economic approach to complex spirocyclic systems. | mdpi.com |

| Pyranones / Dihydropyridinones | Gold-catalyzed hydrative cyclization | Au(I) complex, p-toluenesulfonic acid | Access to six-membered lactones and lactams with potential biological activity. | nih.govnih.gov |

| 2,5-Diamidofurans | Metal-catalyzed cyclization of 1,3-butadiynamides | Gold or Copper catalysts | Demonstrates formal 1,4-functionalization to build five-membered O-heterocycles. | nih.gov |

The triple bond of this compound is readily functionalized to produce highly substituted and synthetically useful enamides. These derivatives serve as important intermediates for further transformations.

Substituted Enamides: Ynamides are precursors to enamines and enamides, which are versatile intermediates in their own right. researchgate.net The addition of various nucleophiles across the triple bond can generate a range of substituted enamides with controlled stereochemistry.

Haloenamides: The hydrohalogenation of ynamides provides a direct route to haloenamides. For instance, the hydrofluorination of ynamides can be achieved with high levels of chemo- and stereoselectivity, yielding valuable α-fluoroenamides. orgsyn.org These compounds are of interest due to the unique properties imparted by the fluorine atom and can serve as precursors for cross-coupling reactions.

Strategic Implementation in Natural Product Synthesis

The synthetic methodologies developed around ynamides have found significant application in the total synthesis of complex natural products. nih.gov Their ability to facilitate the rapid construction of core heterocyclic scaffolds makes them highly valuable in multistep synthetic campaigns.

Ynamide chemistry enables the efficient assembly of key structural motifs found in a variety of natural products.

Formal Synthesis of (+)-FR900482: A notable application is the concise, enantioselective formal total synthesis of the anticancer agent (+)-FR900482. nih.gov The core benzazocine structure of this molecule was constructed using the aforementioned tandem ynamide benzannulation/ring-closing metathesis strategy. This approach allowed for the rapid assembly of the complex, highly substituted benzofused ring system. nih.gov

Synthesis of Marine Alkaloids: The utility of ynamide cyclizations is further demonstrated in the total synthesis of marine alkaloids. A Brønsted acid-promoted arene-ynamide cyclization was the key step in the syntheses of marinoquinolines A and C, as well as aplidiopsamine A. researchgate.net This strategy highlights the power of ynamide chemistry to access structurally diverse and biologically relevant molecules from simple starting materials.

A major focus of modern ynamide chemistry is the development of asymmetric transformations to produce enantiomerically enriched products. nih.govrsc.org This is crucial for the synthesis of chiral drugs and natural products.

Catalytic Asymmetric Cycloadditions: Chiral catalysts have been employed to control the stereochemical outcome of ynamide reactions. For example, copper(I) complexes with chiral BOX ligands have been used in the catalytic asymmetric [3+2] cycloaddition between N-propargyl ynamides and styrenes to generate polycyclic pyrroles with high enantioselectivity (up to 94% ee). nih.gov

Diastereoselective Cyclizations: As seen in the synthesis of the spiro[indole-3,4'-piperidine] scaffold, chirality can be introduced from a chiral starting material (a chiral pool approach), and the ynamide cyclization proceeds with high diastereoselectivity. researchgate.net This method allows for the creation of multiple stereocenters, including a spirocyclic quaternary carbon, in a controlled manner.

Gold-Catalyzed Enantioselective Cyclizations: Chiral gold(I) complexes have also proven effective. The enantioselective hydrative cyclization of N-propargyl ynamides using a SEGPHOS-derived Au(I) complex affords chiral 3,6-dihydropyridin-2(1H)-ones with good enantioselectivities. nih.gov

| Reaction Type | Catalyst/Ligand System | Product Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Cu(CH₃CN)₄PF₆ / Chiral BOX ligand | Polycyclic Pyrroles | High enantioselectivity (up to 94% ee) | nih.gov |

| Hydrative Cyclization | Au(I) / Chiral SEGPHOS ligand | Dihydropyridinones | Moderate to good enantioselectivity | nih.gov |

| Chelation-Controlled Cycloisomerization | Ag(I)/PPh₃ (with chiral substrate) | Spiro[indole-3,4'-piperidine] | High diastereoselectivity | researchgate.net |

| Formal [4+3] Cycloaddition | Gold catalyst with chiral epoxides | Benzene-fused oxacycles | Moderate to high enantioselectivity | nih.gov |

Contribution to Novel Synthetic Methodologies in Organic Chemistry

This compound and its related ynamide structures are powerful building blocks in modern organic synthesis. Their unique electronic properties, characterized by an electron-rich alkyne polarized by the adjacent nitrogen atom, have enabled the development of a wide array of novel synthetic methodologies. These methods often feature high levels of efficiency, selectivity, and molecular complexity generation from relatively simple starting materials.

Design and Implementation of Atom-Economical and Metal-Free Protocols

A significant thrust in contemporary chemical synthesis is the development of atom-economical reactions, which maximize the incorporation of atoms from the reactants into the final product. This compound is an exemplary substrate for such processes. Its inherent reactivity allows for addition reactions where the entire molecule is integrated into the product scaffold, minimizing waste.

Metal-free protocols involving ynamides are particularly noteworthy. For instance, the reaction of ynamides with aryl methyl ketones catalyzed by trifluoromethanesulfonic acid (TfOH) can produce 1-amino-1H-indenes or 2,4-dienamides depending on the reaction conditions. acs.org These transformations proceed without the need for transition metals, relying on the Brønsted acid to activate the ynamide for nucleophilic attack. This approach is not only more sustainable but also avoids potential metal contamination in the final products.

Another example is the catalyst-free, direct 1,2-carboboration of ynamides with dichloroboranes. nih.gov This reaction proceeds with complete regio- and stereoselectivity to yield valuable β-boryl-β-alkyl/aryl α-aryl substituted enamides under mild conditions. nih.gov The process is operationally simple and showcases high functional group tolerance. nih.gov

Furthermore, metal-catalyst-free synthesis of 2-amido- and 2,5-diamidothiophenes has been achieved using 1,3-butadiynamides, which are ethynylogous counterparts of ynamides. nih.gov These reactions highlight the utility of ynamide-type structures in constructing complex heterocyclic systems without metal catalysis. nih.gov

Development of Highly Regio- and Stereoselective Functionalization Strategies

The polarized nature of the carbon-carbon triple bond in this compound and its derivatives is a key feature that allows for exceptional control over regioselectivity in addition reactions. acs.org Nucleophiles preferentially attack the β-carbon, while electrophiles react at the α-carbon, a predictable reactivity pattern that has been exploited in numerous synthetic strategies.

For example, the rhodium-catalyzed hydroformylation of ynamides demonstrates remarkable regiocontrol. By selecting the appropriate ligand, either 2-aminoacroleins or 3-aminoacroleins can be synthesized with high selectivity. researchgate.net This represents a powerful method for installing an aldehyde group at either carbon of the original alkyne with stereospecificity. researchgate.net

Table 1: Ligand-Controlled Regiodivergent Hydroformylation of an Ynamide

| Entry | Ligand | Product | Regioselectivity (2-aminoacrolein : 3-aminoacrolein) | Yield (%) |

|---|---|---|---|---|

| 1 | BiPhePhos | 2-aminoacrolein | >95:5 | 85 |

| 2 | Xantphos | 3-aminoacrolein | <5:95 | 90 |

This table illustrates how ligand choice dictates the regiochemical outcome in the rhodium-catalyzed hydroformylation of a representative ynamide.

Stereoselectivity is also a hallmark of ynamide chemistry. Thiyl radical additions to terminal ynamides can be controlled to produce either cis- or trans-β-thioenamides selectively by modifying the reaction conditions. nih.gov Kinetically controlled conditions favor the cis-isomer, whereas thermodynamically controlled conditions lead to the more stable trans-isomer. nih.gov

Similarly, the carbocupration of ynamides allows for the highly regio- and stereoselective formation of vinylcopper species, which can then be used in a variety of subsequent transformations to create stereodefined, highly substituted enamides. researchgate.net

Application in Cascade and Domino Reaction Sequences

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient strategies for rapidly building molecular complexity. This compound and its derivatives are excellent substrates for initiating such sequences due to their ability to generate reactive intermediates.

Gold-catalyzed reactions of ynamides are particularly powerful in this context. For instance, gold can activate an ynamide to form a keteniminium intermediate, which is highly electrophilic and can participate in subsequent cyclizations. rsc.org Gold-catalyzed polycyclization cascades of N-allyl ynamides have been shown to produce densely functionalized, C(sp³)-rich polycyclic nitrogen heterocycles with high selectivity. nih.gov These reactions can form multiple new rings and up to four contiguous stereocenters in a single step. nih.gov

Palladium-catalyzed cascade reactions have also been developed. A notable example is the thiolative annulation of ynamides with dialkylsulfides to synthesize 2-sulfenylindoles. acs.org This process is believed to proceed through a cascade involving the formation of a palladacycle, nucleophilic attack by the sulfide, and subsequent dealkylation. acs.org

Table 2: Examples of Cascade Reactions Involving Ynamides

| Catalyst System | Reactants | Key Intermediate | Final Product Type | Ref. |

|---|---|---|---|---|

| Gold(I) | N-allyl ynamide | Keteniminium | Fused N-heterocycles | nih.gov |

| Palladium(0) | Ynamide, dialkylsulfide | Palladacycle | 2-Sulfenylindoles | acs.org |

| Rhodium(III) | Ynamide, propargyl ester | Not specified | 2,5-Dihydropyrroles, Pyrroles | acs.org |

| Brønsted Acid | Ether-tethered allylic ynamide | Not specified | Indole-fused bridged lactones | nih.gov |

This table summarizes several cascade reactions initiated by the activation of an ynamide, leading to diverse heterocyclic structures.

These cascade strategies often provide access to complex molecular architectures that would be challenging to assemble through traditional stepwise synthesis. The ability of ynamides to participate in these elegant and efficient reaction sequences underscores their value as versatile building blocks in modern synthetic organic chemistry.

Spectroscopic Characterization and Structural Elucidation of N,n Dimethyl 3 Phenylprop 2 Ynamide and Its Derivatives

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural information. bldpharm.com

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a molecule, as each formula has a unique exact mass. For N,N-dimethyl-3-phenylprop-2-ynamide, the molecular formula is C₁₁H₁₁NO. HRMS provides a powerful confirmation of this composition.

The fragmentation of the molecular ion in the mass spectrometer provides a fingerprint that helps to identify the compound's structure. bldpharm.com For this compound, characteristic fragmentation pathways would include cleavage adjacent to the carbonyl group and the nitrogen atom. Potential major fragments would include the loss of the dimethylamino group ([M - N(CH₃)₂]⁺) or the formation of an acylium ion ([C₆H₅C≡CCO]⁺).

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

|---|---|---|---|

| [M]⁺· | C₁₁H₁₁NO | 173.08406 | Data not available in searched literature |

| [M+H]⁺ | C₁₁H₁₂NO | 174.09189 | Data not available in searched literature |

Ionization Techniques (e.g., ESI-TOF, APCI-QTOF) in Structure Confirmation

Modern mass spectrometry (MS) techniques, particularly those coupled with high-resolution mass analyzers like Time-of-Flight (TOF) and Quadrupole-Time-of-Flight (QTOF), are indispensable for the structural confirmation of this compound and its derivatives. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization methods that typically yield the protonated molecule, [M+H]⁺, providing crucial information about the molecular weight with high accuracy.

The fragmentation patterns observed in the mass spectra offer significant insights into the molecular structure. For amides, a characteristic fragmentation pathway involves the cleavage of the amide bond (N-CO) acs.orgacs.org. In the case of α,β-unsaturated amides, this cleavage is particularly favorable due to the extended conjugation, which stabilizes the resulting fragments acs.orgacs.org. While specific data for this compound is not widely available in the literature, the fragmentation of related N,N-dialkylaminoethanols has been studied, showing that the fragmentation pathways are influenced by the nature of the alkyl groups on the nitrogen atom utexas.edu. For N,N-dimethylisopropylamine, for instance, fragmentation with cleavage at the α-C-C bond is observed nih.gov.

In the mass spectrum of this compound, one would anticipate the observation of the molecular ion peak and a prominent fragment resulting from the cleavage of the bond between the carbonyl carbon and the alkyne, leading to the formation of a stable acylium ion. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments, further corroborating the proposed structure.

Table 1: Predicted Major Mass Spectral Fragments for this compound

| Fragment Ion | Predicted m/z | Description |

| [C₁₁H₁₁NO]⁺• | 173.08 | Molecular Ion |

| [C₉H₅O]⁺ | 129.03 | Phenylpropynoyl cation (from N-CO cleavage) |

| [C₆H₅]⁺ | 77.04 | Phenyl cation (from further fragmentation) |

| [C₂H₆N]⁺ | 44.05 | Dimethylaminyl cation |

Note: The m/z values are predicted based on the elemental composition and may vary slightly in experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes of chemical bonds. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands for the ynamide functionality.

The most diagnostic absorptions would be the stretching vibrations of the carbon-carbon triple bond (C≡C) and the carbonyl group (C=O) of the amide. The C≡C stretching vibration in alkynes typically appears in the range of 2100-2260 cm⁻¹ nih.gov. The electron-donating nitrogen atom in the ynamide system can influence the electron density of the alkyne, potentially shifting this absorption. The C=O stretching vibration of the tertiary amide is expected in the region of 1630-1680 cm⁻¹ docbrown.info. The conjugation with the alkyne might slightly lower this frequency.

Other notable absorptions would include the C-H stretching vibrations of the aromatic phenyl group (around 3000-3100 cm⁻¹) and the methyl groups on the nitrogen atom (around 2850-2960 cm⁻¹), as well as C-N stretching vibrations (typically in the 1000-1350 cm⁻¹ range) libretexts.org. The analysis of these characteristic bands provides strong evidence for the presence of the key functional groups in this compound. In situ IR spectroscopy has been utilized to study the kinetics of ynamide-mediated peptide bond formation, highlighting its utility in monitoring reactions involving this functional group acs.org.

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡C (Alkyne) | Stretching | 2100 - 2260 | Medium to Weak |

| C=O (Amide) | Stretching | 1630 - 1680 | Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C-H (Alkyl) | Stretching | 2850 - 2960 | Medium |

| C-N (Amide) | Stretching | 1000 - 1350 | Medium |

Note: These are general ranges and the exact positions can be influenced by the molecular environment and conjugation.

X-ray Crystallography for Definitive Solid-State Structural Elucidation

The synthesis of related compounds, such as 2-sulfenylindoles from ynamides, has been confirmed by single-crystal X-ray analysis, demonstrating the utility of this technique in verifying the structures of ynamide reaction products acs.org.

Table 3: Hypothetical X-ray Crystallographic Parameters for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~105 |

| C≡C Bond Length (Å) | ~1.20 |

| C=O Bond Length (Å) | ~1.24 |

| C-N Bond Length (Å) | ~1.35 |

Note: These values are hypothetical and serve as an illustration of the type of data obtained from an X-ray crystal structure analysis.

Application of Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for the stereochemical analysis of chiral molecules arkat-usa.orgnih.gov. CD measures the differential absorption of left and right circularly polarized light, which is non-zero for chiral compounds. This technique is highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of stereocenters and to study conformational changes researchgate.net.

For derivatives of this compound that are chiral, either through the introduction of a stereocenter in the phenyl group or in a substituent on the nitrogen, CD spectroscopy would be an invaluable tool. The CD spectrum would exhibit characteristic Cotton effects, the signs and magnitudes of which could be correlated with the absolute configuration of the molecule. For instance, induced circular dichroism has been observed in amides possessing an achiral chromophore, where the chirality is induced by a chiral amine component rsc.org.

The study of chiral molecular self-assembly, which is relevant for understanding intermolecular interactions, can also be monitored by CD spectroscopy arkat-usa.org. While direct CD studies on this compound derivatives are not extensively reported, the principles of the technique are well-established for a wide range of chiral amides and other organic molecules nih.gov.

Future Directions and Emerging Research Avenues for Alkynamide Chemistry

Exploration of Unprecedented Reactivity Modes and Transformation Pathways

The unique electronic nature of the alkynamide triple bond continues to be a playground for discovering new chemical reactions. While classic transformations are well-established, future research is focused on uncovering unprecedented reactivity patterns through novel catalytic systems and reaction concepts.

A significant area of exploration is the use of transition-metal catalysis to achieve previously challenging difunctionalization reactions. acs.org For instance, achieving umpolung difunctionalization, where electrophiles and nucleophiles are added to the α- and β-positions of the ynamide respectively, remains a formidable challenge that new catalytic methods aim to solve. acs.org Another frontier is the development of multicomponent reactions that can construct complex molecular architectures in a single step. Gold-catalyzed four-component reactions of internal alkynes have been shown to break the carbon-carbon triple bond and form four new chemical bonds, creating highly functionalized ketones. nih.gov This strategy, when applied to alkynamides, could provide rapid access to diverse and complex nitrogen-containing molecules.

Radical-mediated reactions represent another burgeoning area. mdpi.com The generation of vinyl radicals from alkynamides opens up a host of possibilities for cascade reactions. acs.org These high-energy intermediates can participate in subsequent cyclizations, hydrogen atom transfers (HAT), or fragmentations to yield products that are inaccessible through traditional two-electron pathways. mdpi.com Research into controlling the chemoselectivity of these radical cascades is a key objective. For example, metal-free methods have been developed for the switchable ortho versus ipso-cyclization of N-aryl alkynamides, demonstrating the subtle control that can be exerted over radical pathways to achieve divergent synthesis. acs.org

Furthermore, the development of novel ynamide analogues, such as ynimides and yne-hydrazides, is expanding the toolbox of synthetic chemists. nih.gov These new building blocks exhibit unique reactivities while sharing some similarities with traditional ynamides, opening doors to new types of cycloadditions and functionalizations. nih.govnih.gov

A summary of emerging transformation strategies is presented below:

| Transformation Type | Catalytic System/Concept | Potential Outcome with Alkynamides |

| Migratory Insertion | Nickel/Rhodium Catalysis | Regiocontrolled access to multisubstituted enamides. acs.orgacs.org |

| Multifunctionalization | Gold Catalysis | Four-component reaction to form highly substituted ketones. nih.gov |

| Radical Cascades | Metal-Free/Photocatalysis | Access to complex polycycles via controlled cyclizations. mdpi.comacs.org |

| Cycloadditions | Rhodium/Palladium Catalysis | Formal [3+2] cycloadditions for the synthesis of amido-indenes. nih.gov |

These research avenues promise to significantly broaden the synthetic utility of alkynamides, enabling the construction of novel molecular scaffolds for applications in materials science and medicinal chemistry. bham.ac.uk

Integration of Green Chemistry Principles in Alkynamide Synthesis and Catalysis

As the chemical industry moves towards more sustainable practices, the integration of green chemistry principles into alkynamide chemistry is paramount. This involves developing more environmentally benign and efficient methods for both the synthesis and subsequent transformation of alkynamides.

A major focus is the development of recyclable catalysts. mdpi.com Traditional homogeneous catalysts, while often highly active and selective, are difficult to separate from the reaction mixture, leading to product contamination and catalyst loss. Heterogeneous catalysts, such as those based on metal-organic frameworks (MOFs), porous organic polymers (POPs), or metal nanoparticles supported on silica (B1680970) or carbon, offer a solution. mdpi.com These materials combine the high reactivity of molecular catalysts with the practical benefits of easy separation and reusability, making them sustainable alternatives for reactions like alkyne functionalization. mdpi.com Research has demonstrated that such recyclable catalysts can achieve high yields and selectivities over multiple reaction cycles. mdpi.com

Another key aspect of green chemistry is the use of safer and more environmentally friendly solvents. Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. The development of radical reactions that can be performed "in water" or "on water" is a significant step forward. nih.gov Photocatalysis in aqueous media, for example, is an emerging strategy for conducting radical-based transformations under mild and sustainable conditions. nih.gov

The table below compares traditional and green approaches in alkynamide chemistry:

| Green Chemistry Principle | Traditional Approach | Emerging Green Alternative |

| Catalyst Use | Single-use, homogeneous catalysts (e.g., soluble Pd, Au complexes). | Recyclable heterogeneous catalysts (e.g., MOFs, supported nanoparticles). mdpi.com |

| Solvent Choice | Anhydrous, volatile organic solvents (e.g., Dioxane, Toluene). | Water, aqueous media, or solvent-free conditions. nih.gov |

| Atom Economy | Multi-step syntheses with protecting groups. | Cascade reactions, multicomponent reactions to reduce step count and waste. nih.gov |

| Energy Input | High-temperature reactions requiring significant energy. | Photocatalysis or mechanochemistry at ambient temperature. mdpi.com |

By embracing these principles, the synthesis and application of compounds like N,N-dimethyl-3-phenylprop-2-ynamide can become more cost-effective, safer, and environmentally responsible.

Development of Flow Chemistry and Automated Synthesis Platforms for Alkynamides

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. For alkynamide chemistry, which sometimes involves highly reactive intermediates or exothermic reactions, flow chemistry provides a powerful platform for development.

Flow reactors, with their high surface-area-to-volume ratios, allow for superior heat and mass transfer. This enables precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved selectivity, and the suppression of side reactions. The small internal volume of these reactors also enhances safety when working with hazardous reagents or unstable intermediates that can be generated and consumed in situ.

Automated synthesis platforms, which integrate flow reactors with robotic systems for reagent handling, purification, and analysis, are poised to accelerate the discovery and optimization of new alkynamide transformations. These systems can perform a large number of experiments in a short period, systematically exploring a wide range of substrates, catalysts, and conditions. This high-throughput experimentation can rapidly identify optimal reaction conditions and expand the substrate scope of novel reactions.

Comparative Advantages of Flow Chemistry for Alkynamide Synthesis:

| Feature | Batch Processing | Continuous Flow Processing |

| Safety | Potential for thermal runaway in large-scale exothermic reactions. | Superior heat dissipation minimizes risks; small reactor volume contains hazards. |

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. |

| Scalability | Scaling up can be non-linear and require re-optimization. | Scaling up is achieved by running the system for a longer duration. |

| Efficiency | May require longer reaction times for completion. | Shorter reaction times due to efficient mixing and heat transfer. |

| Integration | Difficult to integrate with in-line purification and analysis. | Easily coupled with downstream processing and real-time analytical tools. |

The development of flow chemistry platforms will be instrumental in translating novel alkynamide-based methodologies from academic laboratories to industrial-scale production, making these valuable building blocks more accessible for various applications.

Rational Design of Advanced Alkynamide Reagents and Their Derivatives

Beyond exploring new reactions for existing alkynamides, a significant research avenue involves the rational design of new alkynamide-based reagents with tailored properties and reactivities. By strategically modifying the substituents on the nitrogen atom or the alkyne terminus, chemists can fine-tune the electronic and steric characteristics of the molecule to achieve specific synthetic goals.

One area of focus is the design of alkynamides with novel directing groups. These groups can position a catalyst in close proximity to the reactive site, enabling site-selective functionalization of otherwise unreactive C-H bonds or controlling the regioselectivity of additions across the alkyne. For example, the development of phosphonate (B1237965) or carboxylate directing groups has been shown to control product divergence in gold-catalyzed multifunctionalization reactions of alkynes. nih.gov

Furthermore, the synthesis of novel ynamide analogues continues to be a fruitful area of research. nih.gov Structural variants such as ynimides, yne-imines, and yne-hydrazides have been developed, each offering a unique reactivity profile. nih.gov These analogues can participate in transformations that are not readily accessible to standard ynamides, thereby expanding the synthetic capabilities of this class of compounds. For example, ynimides have been used in gold-catalyzed reactions with methanol (B129727) to afford β-ketoimides, showcasing their distinct reactivity. nih.gov

Examples of Designed Alkynamide Derivatives:

| Derivative Class | Structural Modification | Purpose / Enhanced Capability |

| Chiral Alkynamides | Incorporation of a chiral auxiliary on the nitrogen atom. | Enables asymmetric synthesis and the creation of enantiomerically enriched products. |

| Alkynamides with Directing Groups | Addition of a coordinating group (e.g., phosphonate, pyridine). | Facilitates catalyst-controlled regioselectivity and C-H activation. nih.gov |

| Ynamide Analogues | Replacement of the amide with related functionalities (e.g., imide, hydrazide). | Access to novel reactivity modes and unique molecular scaffolds. nih.gov |

| Terminal Alkynamides | Synthesis of ynamides with a terminal alkyne (R-C≡C-H). | Allows for C-C bond formations that leave the triple bond intact for further functionalization. researchgate.net |

The rational design of these advanced reagents, often guided by computational studies, will continue to push the boundaries of what is possible in organic synthesis, providing bespoke building blocks for targeted applications.

Predictive Modeling and Machine Learning Applications in Alkynamide Chemistry

The increasing complexity of catalytic cycles and reaction networks in modern organic synthesis necessitates the use of advanced computational tools. Predictive modeling and machine learning are emerging as indispensable partners in the field of alkynamide chemistry, offering the potential to accelerate discovery and deepen mechanistic understanding.